Ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate
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Overview
Description
Ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of an ethyl ester group, an acetyl group, and two iodine atoms attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylphenol, ethyl bromoacetate, and iodine.
Iodination: The first step involves the iodination of 4-acetylphenol to introduce iodine atoms at the 2 and 6 positions of the phenol ring. This can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions.
Esterification: The iodinated phenol is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the ethyl ester derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens, alkyl, or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for deiodination.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide, potassium fluoride, or organometallic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while substitution of iodine atoms can produce a variety of substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate involves its interaction with molecular targets and pathways in biological systems. The acetyl group and iodine atoms play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-acetylphenoxy)acetate: Lacks the iodine atoms, resulting in different reactivity and biological activity.
Ethyl 2-(4-bromo-2,6-diiodophenoxy)acetate: Contains a bromine atom instead of an acetyl group, leading to variations in chemical properties and applications.
Ethyl 2-(4-methoxy-2,6-diiodophenoxy)acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12I2O4/c1-3-17-11(16)6-18-12-9(13)4-8(7(2)15)5-10(12)14/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVSDIJDBOFFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C(=O)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12I2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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